molecular formula C15H23ClN2O B2454711 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride CAS No. 1423034-78-9

3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride

Cat. No. B2454711
CAS RN: 1423034-78-9
M. Wt: 282.81
InChI Key: DQJQKJIJTKJCKR-UHFFFAOYSA-N
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Description

“3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O . It is related to substituted xanthines, which have been found to exhibit pharmacological properties, particularly an inhibiting effect on a dipeptidylpeptidase-IV (DPP-IV) enzyme activity .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidinyl group, a phenyl group, and a propanone group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.72 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the current literature.

Scientific Research Applications

Antitumor Activity

Research has explored the synthesis and biological properties of various tertiary aminoalkanol hydrochlorides, including compounds related to 3-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one hydrochloride. Studies have focused on testing these compounds for antitumor activity. The compounds have shown promise as they possess certain structures confirmed through NMR and IR spectra, indicating potential in antitumor applications (Isakhanyan et al., 2016).

Antibacterial Activity

There is also interest in the antibacterial properties of similar tertiary aminoalkanols. Studies have been conducted to estimate the antibacterial activity of these compounds, indicating a broader scope of biological activity that could be relevant to the healthcare and pharmaceutical industries (Isakhanyan et al., 2014).

Biochemical Characterization

Detailed biochemical characterization, including spectroscopic and crystallographic studies, has been performed on cathinone derivatives structurally related to this compound. Such studies are crucial for understanding the chemical nature and potential applications of these compounds (Kuś et al., 2016).

Enzymatic Synthesis and Chiral Catalysis

The compound has also been a point of interest in the context of enzymatic synthesis and chiral catalysis. Research has explored the biocatalytic production of related beta-amino acids, highlighting the potential for synthesizing enantiopure pharmaceutical intermediates using biocatalysis (Li et al., 2013).

Synthesis and Crystal Structure

The synthesis and crystal structure of compounds related to this compound have been extensively studied. These studies provide valuable insights into the molecular structure and potential applications in pharmaceutical chemistry (Zhou et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, “3-AMINO-1-PIPERIDIN-4-YL-PROPAN-1-ONE HYDROCHLORIDE”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)10-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJQKJIJTKJCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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